1-ethyl-5-(4-fluorophenyl)-8,8-dimethyl-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione
Description
Chemical Structure and Core Features 1-Ethyl-5-(4-fluorophenyl)-8,8-dimethyl-pyrimido[4,5-b]quinoline-2,4,6-trione is a polycyclic heteroaromatic compound featuring a fused pyrimido[4,5-b]quinoline scaffold. The core structure comprises a bicyclic pyrimidine ring fused to a quinoline system, with substitutions at positions 1 (ethyl), 5 (4-fluorophenyl), and 8,8 (dimethyl groups).
For example, describes a four-component condensation of aldehydes, amines, dimedone, and barbituric acid using tungstophosphoric acid as a catalyst, yielding structurally similar compounds in 67–92% yields. The ethyl and 4-fluorophenyl substituents likely arise from tailored aldehyde and amine precursors, respectively .
Potential Applications Pyrimido[4,5-b]quinoline derivatives exhibit diverse bioactivities, including antitumor, HIV-1 reverse transcriptase inhibition, and kinase modulation (). The 4-fluorophenyl group may enhance lipophilicity and target binding, as fluorinated aromatic systems are common in drug design .
Properties
IUPAC Name |
1-ethyl-5-(4-fluorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c1-4-25-18-17(19(27)24-20(25)28)15(11-5-7-12(22)8-6-11)16-13(23-18)9-21(2,3)10-14(16)26/h5-8,15,23H,4,9-10H2,1-3H3,(H,24,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNESLZRCORQBRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)F)C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Fluorophenyl vs.
- Difluoromethoxy Substitution () : The 2-(difluoromethoxy)phenyl analog introduces additional fluorine atoms, improving metabolic stability but increasing molecular weight (403.4 vs. 423.4) .
- Hydroxyphenyl vs.
Physicochemical Properties
Notes:
- The fluorophenyl group in the target compound increases LogP compared to the hydroxyphenyl analog, favoring membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
